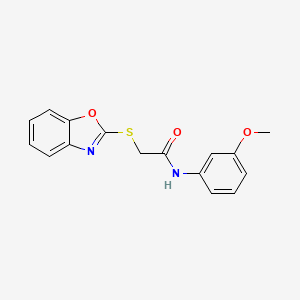![molecular formula C20H25N5O3 B5552297 4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)
4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds, including morpholine derivatives, often involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For example, a method for synthesizing a compound involving morpholine was established starting from commercially available precursors through condensation, chlorination, and nucleophilic substitution, with the total yield of the steps reported as 43% (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine-containing compounds is often characterized using techniques like X-ray diffraction, which can reveal details about their crystal system, space group, and molecular conformations. For instance, specific morpholine derivatives have been found to crystallize in the monoclinic crystal system, with their molecular structure stabilized by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Chemical Reactions and Properties
Morpholine derivatives participate in a variety of chemical reactions, including those leading to the formation of amides and enamines when treated with different amines. Such reactivity is indicative of the versatile nature of these compounds in chemical synthesis (Buggle et al., 1978).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline form are crucial for understanding the behavior of chemical compounds under different conditions. However, the specific physical properties of "4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" are not detailed in the available literature, suggesting a gap in the research.
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, stability under various conditions, and the potential for forming new bonds, are essential for determining a compound's utility in further chemical reactions and applications. For instance, the stability of related compounds in aqueous solutions has been studied, revealing that stability can vary significantly with pH, indicating specific acid-catalyzed and spontaneous water-catalyzed degradation processes (Muszalska & Bereda, 2008).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds related to the structure of interest have been synthesized as part of the development of new heterocyclic compounds with potential therapeutic applications. For instance, derivatives have been prepared with the intention of exploring their analgesic and anti-inflammatory activities by targeting COX-1/COX-2 enzymes, demonstrating significant inhibitory activity and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Some derivatives have been synthesized and screened for their antimicrobial activities against various microorganisms. These studies aim to identify new compounds with effective antimicrobial properties to address the growing issue of antibiotic resistance. For example, novel 1,2,4-triazole derivatives have shown good or moderate activities against test microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Antiproliferative Activity
Research into the synthesis and evaluation of novel compounds for their antiproliferative activity against various cancer cell lines is another significant application. Some compounds have demonstrated promising activity against human leukemia, breast, and lung cancer cells, indicating their potential use in cancer therapy (Nowicka et al., 2015).
Development of Diagnostic and Therapeutic Agents
The synthesis of novel compounds for use as potential diagnostic or therapeutic agents in diseases such as Parkinson's disease has been explored. For example, the synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease represents a direct application of related compounds in the development of diagnostic tools (Wang et al., 2017).
properties
IUPAC Name |
(4-methoxyphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-4-2-16(3-5-17)19(26)24-10-8-23(9-11-24)18-6-7-21-20(22-18)25-12-14-28-15-13-25/h2-7H,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZJOAXGUDCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)
![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
![2-(3-methoxyphenyl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5552257.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)
![2-(3-{[(3R*,4R*)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]carbonyl}phenoxy)acetamide](/img/structure/B5552283.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)
![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)